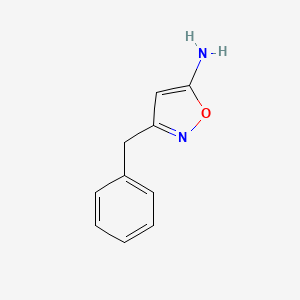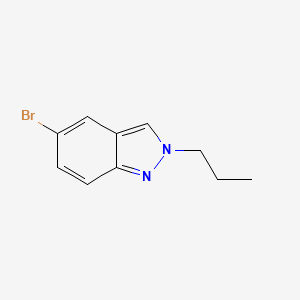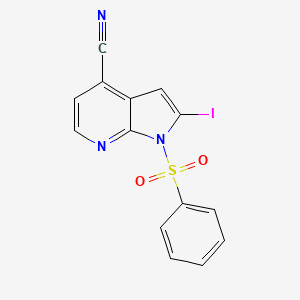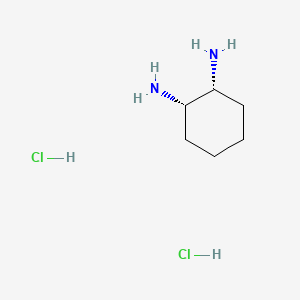![molecular formula C7H12N2O2 B597077 2-オキサ-6,9-ジアザスピロ[4.5]デカン-10-オン CAS No. 1341564-99-5](/img/structure/B597077.png)
2-オキサ-6,9-ジアザスピロ[4.5]デカン-10-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxa-6,9-diazaspiro[4.5]decan-10-one is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
科学的研究の応用
2-Oxa-6,9-diazaspiro[4.5]decan-10-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spiro compounds have shown efficacy.
作用機序
Target of Action
The primary targets of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one are the receptor interaction protein kinase 1 (RIPK1) and the TYK2/JAK1 pathway . RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death, and is implicated in various inflammatory diseases . The TYK2/JAK1 pathway is involved in the regulation of immune responses .
Mode of Action
This compound acts as a potent inhibitor of RIPK1 and the TYK2/JAK1 pathway . It binds to these targets, inhibiting their activity and blocking the activation of the necroptosis pathway . This results in a decrease in inflammation and cell death .
Biochemical Pathways
The inhibition of RIPK1 and the TYK2/JAK1 pathway affects downstream signaling pathways involved in inflammation and cell death . This includes the regulation of related TYK2/JAK1-regulated genes and the formation of Th1, Th2, and Th17 cells .
Result of Action
The inhibition of RIPK1 and the TYK2/JAK1 pathway by 2-Oxa-6,9-diazaspiro[4.5]decan-10-one leads to a significant anti-necroptotic effect and excellent anti-inflammatory effect . This can potentially be beneficial in the treatment of various inflammatory diseases .
生化学分析
Biochemical Properties
2-Oxa-6,9-diazaspiro[4.5]decan-10-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound exhibits significant inhibitory activity against RIPK1, with an IC50 value of 92 nM . This interaction highlights its potential as a therapeutic agent in treating diseases associated with necroptosis.
Cellular Effects
2-Oxa-6,9-diazaspiro[4.5]decan-10-one influences various cellular processes and functions. It has been shown to exert anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line The compound’s ability to inhibit RIPK1 activity leads to reduced necroptosis, thereby protecting cells from programmed cell death
Molecular Mechanism
The molecular mechanism of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one involves its interaction with specific biomolecules. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the downstream signaling events that lead to necroptosis . This inhibition is crucial for its therapeutic potential, as it can modulate cell death pathways and provide protection against inflammatory diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity against RIPK1 over extended periods, suggesting its potential for sustained therapeutic use
Dosage Effects in Animal Models
The effects of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits RIPK1 activity and reduces necroptosis . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships need to be thoroughly investigated to ensure safe and effective use.
Metabolic Pathways
2-Oxa-6,9-diazaspiro[4.5]decan-10-one is involved in specific metabolic pathways, interacting with various enzymes and cofactors. Its metabolism may influence metabolic flux and metabolite levels, although detailed studies are required to map out these pathways comprehensively . Understanding its metabolic interactions is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its cellular uptake and distribution . Its localization and accumulation within tissues can impact its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one is a key factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both amine and ether functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
2-Oxa-6,9-diazaspiro[4.5]decan-10-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). The reaction conditions can vary, but they often involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted spiro compounds .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-Oxa-6,9-diazaspiro[4.5]decan-10-one include:
Uniqueness
What sets 2-Oxa-6,9-diazaspiro[4.5]decan-10-one apart from these similar compounds is its specific structural configuration and the presence of unique functional groups.
特性
IUPAC Name |
2-oxa-6,9-diazaspiro[4.5]decan-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-6-7(1-4-11-5-7)9-3-2-8-6/h9H,1-5H2,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPVOKQVDRVYJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12C(=O)NCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methylphenyl)-1-[4-(4-methylphenyl)phenyl]methanimine](/img/structure/B596994.png)

![Bicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B596996.png)

![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B596998.png)









